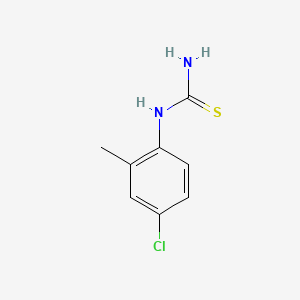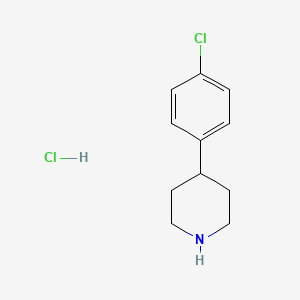
(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carbamoyl group (-CONH2), and a phenyl group (C6H5) attached to a propanoic acid backbone . The “(S)” indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The stereochemistry “(S)” would also play a role in its three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amino group might participate in reactions like amide bond formation, while the carbamoyl group could be involved in reactions with amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For instance, it might have certain solubility characteristics due to the polar carbamoyl and amino groups .
Scientific Research Applications
Medicinal Chemistry Applications :
- Replacement of the N-terminal tyrosine residue in opioid peptides with analogs of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid has led to the development of novel opioid antagonists. These compounds do not contain a phenolic hydroxyl group and represent a new class of mu opioid antagonists (Lu et al., 2006).
- Pt(II)-complexes synthesized using derivatives of this compound have shown moderate cytotoxic activity on cancer cells. These compounds bind DNA sequences and exhibit potential as anticancer agents (Riccardi et al., 2019).
Biocatalysis and Biochemistry :
- In biocatalysis, the compound has been used for asymmetric synthesis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. Methylobacterium oryzae was employed to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester (Li et al., 2013).
Material Science :
- The compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers demonstrated increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition :
- Novel amino acids based on this compound have been synthesized and shown to be effective corrosion inhibitors for mild steel. These inhibitors operate via adsorption at the metal surface and are significant for industrial applications (Srivastava et al., 2017).
Mechanism of Action
Target of Action
The primary target of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, also known as L-3-Carbamoylphe, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against the invasion of pathogens and exposure to food antigens and toxins .
Mode of Action
L-3-Carbamoylphe interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation enhances the function of the intestinal epithelial barrier .
Biochemical Pathways
The compound is involved in the felbamate metabolism pathway . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .
Pharmacokinetics
The pharmacokinetics of L-3-Carbamoylphe are influenced by the gut microbiota . The compound is derived from Bacteroides fragilis, a microbial species that contributes to the intestinal epithelial barrier . The metabolite 3-phenylpropionic acid, derived from B. fragilis, has an important function in enhancing the intestinal epithelial barrier .
Result of Action
The activation of AhR signaling by 3-phenylpropionic acid facilitates the intestinal epithelial barrier . This results in increased protection against the intestinal invasion by pathogens and exposure to food antigens and toxins .
Action Environment
The action of L-3-Carbamoylphe is influenced by environmental factors such as the gut microbiota . The gut microbiota can affect the production of 3-phenylpropionic acid, thereby influencing the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376131 | |
| Record name | (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217651-22-3 | |
| Record name | (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




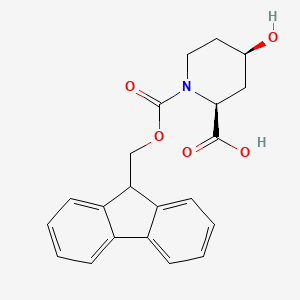
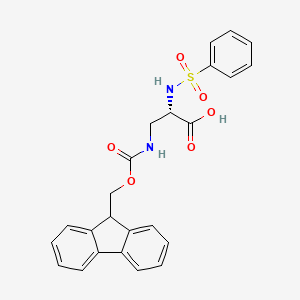
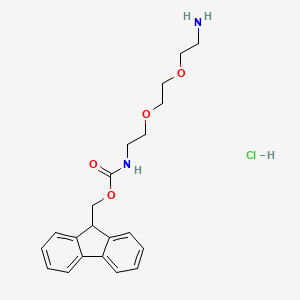
![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)

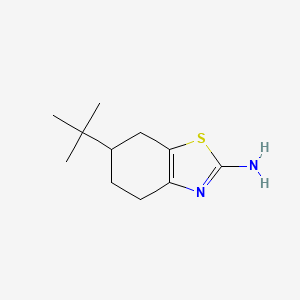


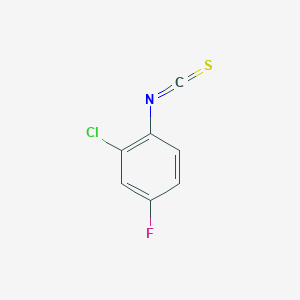
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
